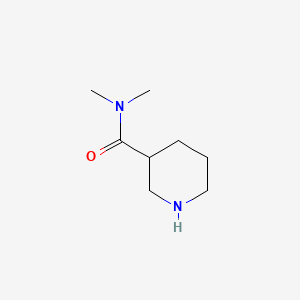

N,N-dimethylpiperidine-3-carboxamide

Übersicht

Beschreibung

N,N-dimethylpiperidine-3-carboxamide is a chemical compound with the molecular formula C8H16N2O and a molecular weight of 156.23 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its piperidine ring structure, which is substituted with a carboxamide group and two methyl groups on the nitrogen atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N,N-dimethylpiperidine-3-carboxamide can be synthesized through several methods. One common synthetic route involves the reaction of piperidine-3-carboxylic acid with dimethylamine under appropriate conditions . The reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

N,N-dimethylpiperidine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the carboxamide group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C8H16N2O

- Molecular Weight : 156.23 g/mol

- CAS Number : 5505-20-4

- Structural Characteristics : The compound features a piperidine ring substituted with a dimethylamide group at the 3-position, which contributes to its reactivity and functional versatility.

Medicinal Chemistry Applications

-

Drug Development :

- N,N-Dimethylpiperidine-3-carboxamide is utilized as a building block in the synthesis of various pharmaceutical compounds. Its structural properties allow it to interact effectively with biological targets, making it a valuable intermediate in drug design.

- Research indicates that derivatives of this compound exhibit potential as analgesics and anti-inflammatory agents .

- Protein Degradation :

Organic Synthesis Applications

- Catalysis :

- Functionalization of Pyridines :

Case Study 1: Synthesis of Analgesic Compounds

A study demonstrated the utility of this compound in synthesizing novel analgesic compounds. Researchers modified the core structure to enhance potency and selectivity, leading to candidates that showed improved efficacy in preclinical trials .

Case Study 2: Development of PROTACs

In another investigation, the incorporation of this compound into PROTACs was shown to facilitate targeted protein degradation in cancer cells. This approach holds promise for developing therapies that can effectively eliminate disease-causing proteins without affecting healthy ones .

Wirkmechanismus

The mechanism of action of N,N-dimethylpiperidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N,N-diethylpiperidine-3-carboxamide: This compound has similar structural features but with ethyl groups instead of methyl groups on the nitrogen atom.

Piperidine-3-carboxamide: Lacks the N,N-dimethyl substitution, resulting in different chemical properties and reactivity.

Uniqueness

N,N-dimethylpiperidine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, where its specific reactivity and interactions are advantageous.

Biologische Aktivität

N,N-dimethylpiperidine-3-carboxamide (also referred to as DMPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by a piperidine ring with a dimethylamino group and a carboxamide functional group. The synthesis typically involves:

- Starting Materials : The synthesis begins with piperidine derivatives.

- Reactions : Key reactions include acylation and methylation processes to introduce the carboxamide and dimethyl groups.

- Purification : The final product is purified using crystallization techniques to ensure high purity and yield.

The compound can exist in different stereoisomeric forms, with the (R)-configuration often being more biologically active due to its spatial arrangement, which enhances interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with specific receptors.

- Enzyme Inhibition : Studies have shown that DMPC can inhibit various enzymes, including proprotein convertase subtilisin/kexin type 9 (PCSK9), which plays a crucial role in cholesterol metabolism. This inhibition can lead to reduced cholesterol levels, making it a candidate for hypercholesterolemia treatment .

- Receptor Modulation : The compound also exhibits potential as a receptor modulator, influencing pathways involved in cancer therapy and neurodegenerative diseases by interacting with specific protein targets.

Anticancer Potential

Recent research has highlighted the anticancer properties of piperidine derivatives, including DMPC. A study demonstrated that similar compounds exhibited cytotoxic effects on tumor cells, suggesting that DMPC may induce apoptosis in cancer cells through specific molecular interactions .

| Compound | IC50 (µM) | Target |

|---|---|---|

| DMPC | TBD | PCSK9 |

| F-12 | 13.52 | Cathepsin K |

This table illustrates the potency of DMPC compared to other compounds targeting similar pathways.

Neurodegenerative Diseases

The interaction of DMPC with neuroreceptors suggests potential applications in treating neurodegenerative disorders such as Alzheimer’s disease. Structural analogs have shown antiaggregatory effects relevant to amyloid-beta aggregation, a hallmark of Alzheimer’s pathology .

Case Studies

- Inhibition of PCSK9 : A study demonstrated that DMPC effectively inhibits PCSK9 activity, leading to increased low-density lipoprotein receptor levels and decreased serum cholesterol in vitro. This mechanism presents a promising avenue for developing cholesterol-lowering therapies.

- Cytotoxicity in Tumor Models : In vitro assays using FaDu hypopharyngeal tumor cells indicated that DMPC derivatives could induce significant cytotoxicity compared to standard chemotherapeutics like bleomycin. The structure-activity relationship (SAR) analysis revealed that modifications to the piperidine structure could enhance biological activity .

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for N,N-dimethylpiperidine-3-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of This compound can utilize mixed anhydride intermediates, as demonstrated in peptide synthesis protocols. For example, N-methylpiperidine has been employed as a tertiary base to reduce racemization during coupling reactions . Optimization should focus on solvent selection (e.g., N,N-dimethylformamide for solubility), temperature control (room temperature to 60°C), and stoichiometric ratios of reagents. Purity can be enhanced via recrystallization or column chromatography, referencing protocols for structurally similar piperidine carboxamides .

Q. Which analytical techniques are recommended for characterizing This compound and verifying its purity?

- Methodological Answer : Key techniques include:

- HPLC : To assess purity and detect impurities (e.g., related substances with retention times between 0.4–1.15 relative to the parent compound) .

- NMR Spectroscopy : For structural confirmation, particularly and NMR to resolve methyl groups on the piperidine and carboxamide moieties .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (e.g., calculated for : 156.1263 g/mol) .

Advanced Research Questions

Q. How should researchers address contradictions in spectral data or unexpected impurity profiles during characterization?

- Methodological Answer : Contradictions may arise from stereochemical variations or degradation products. For example, impurities could resemble domperidone-related substances with altered substituents (e.g., chloro or iodinated analogs) . Resolve discrepancies by:

- LC-MS/MS : To identify impurity structures via fragmentation patterns.

- Replicate Synthesis : Test multiple batches to distinguish artifacts from inherent reaction byproducts.

- Stability Studies : Assess decomposition under heat/light (e.g., 40°C for 48 hours) using HPLC to track degradation pathways .

Q. What strategies can elucidate the structure-activity relationship (SAR) of This compound derivatives in biological systems?

- Methodological Answer :

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins, guided by analogs like N’-[3-(methylsulfanyl)phenyl]-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}ethanediamide .

- Bioisosteric Replacement : Modify the carboxamide or dimethyl groups to assess impacts on solubility and receptor interactions, as seen in studies of N-(3-methylbutanoyl)-N'-[4-(1-piperidinylsulfonyl)phenyl]thiourea .

- In Vitro Assays : Test derivatives for enzyme inhibition (e.g., acetylcholinesterase) using fluorometric methods .

Q. How does the stability of This compound vary under different storage conditions, and what degradation products form?

- Methodological Answer :

- Accelerated Stability Testing : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months. Monitor via HPLC for decomposition into N-methylpiperidine or oxidized carboxamide derivatives .

- Thermogravimetric Analysis (TGA) : Determine thermal degradation thresholds (e.g., onset at 150–200°C) to inform handling protocols.

- Hazardous Byproducts : Under combustion, expect CO and NO emissions; mitigate via inert-atmosphere storage .

Q. What experimental approaches can resolve stereochemical ambiguities in This compound derivatives?

- Methodological Answer :

- Chiral Chromatography : Use columns like Chiralpak IA/IB to separate enantiomers, referencing methods for (3R)-N-(1-methylethyl)-3-piperidinecarboxamide .

- X-ray Crystallography : Resolve absolute configuration for crystalline derivatives, comparing to databases (e.g., Cambridge Structural Database) .

- Circular Dichroism (CD) : Correlate spectral signatures with enantiomeric purity in solution .

Eigenschaften

IUPAC Name |

N,N-dimethylpiperidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-10(2)8(11)7-4-3-5-9-6-7/h7,9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLSDFCJMDZZDKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401288980 | |

| Record name | N,N-Dimethyl-3-piperidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401288980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5505-20-4 | |

| Record name | N,N-Dimethyl-3-piperidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5505-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethyl-3-piperidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401288980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.